molecular formula C11H20N2O B151978 4-(4-Methylpiperazin-1-yl)cyclohexanone CAS No. 155778-84-0

4-(4-Methylpiperazin-1-yl)cyclohexanone

Cat. No.: B151978
CAS No.: 155778-84-0
M. Wt: 196.29 g/mol
InChI Key: NAOHDHPUKPYRAO-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)cyclohexanone is a heterocyclic organic compound with the molecular formula C11H20N2O. It is characterized by a cyclohexanone ring substituted with a 4-methylpiperazine group. This compound is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone typically involves the reaction of cyclohexanone with 4-methylpiperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexanone, followed by nucleophilic substitution with 4-methylpiperazine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)cyclohexanone is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding assays.

    Medicine: It is a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)aniline
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
  • 4-(4-Methylpiperazin-1-yl)phenylacetylene

Uniqueness

4-(4-Methylpiperazin-1-yl)cyclohexanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the cyclohexanone and piperazine moieties allows for versatile reactivity and interaction with various biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHDHPUKPYRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576175
Record name 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155778-84-0
Record name 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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